(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Description
(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral biimidazole derivative featuring a tetrahydrobiimidazole core substituted with sec-butyl and p-tolyl groups. The stereospecific (4S,4'S) configuration and bulky substituents confer unique steric and electronic properties, making it valuable in asymmetric catalysis and materials science.
Properties
Molecular Formula |
C28H38N4 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(4S)-4-butan-2-yl-2-[(4S)-4-butan-2-yl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C28H38N4/c1-7-21(5)25-17-31(23-13-9-19(3)10-14-23)27(29-25)28-30-26(22(6)8-2)18-32(28)24-15-11-20(4)12-16-24/h9-16,21-22,25-26H,7-8,17-18H2,1-6H3/t21?,22?,25-,26-/m1/s1 |
InChI Key |
ZSUYEULOVOXHSG-FHCAOFFTSA-N |
Isomeric SMILES |
CCC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C)C(C)CC)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C)C(C)CC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole typically involves the following steps:
Step 1: Formation of the imidazole ring system
The imidazole core is constructed via condensation reactions involving appropriate diamines and aldehydes or ketones, often under acidic or basic catalysis.Step 2: Introduction of sec-butyl substituents
The sec-butyl groups are introduced stereoselectively at the 4 and 4' positions, frequently by using chiral starting materials or chiral auxiliaries to control stereochemistry.Step 3: Attachment of p-tolyl groups
The p-tolyl substituents are incorporated at the 1 and 1' positions through nucleophilic substitution or cross-coupling reactions, ensuring the preservation of the stereochemical integrity of the molecule.Step 4: Purification and characterization
The final compound is purified by chromatographic methods and characterized by NMR, MS, and chiral HPLC to confirm structure and enantiomeric purity.
Specific Reported Methods
Due to the scarcity of publicly available detailed synthetic procedures for this exact compound, the following is a synthesis outline inferred from related biimidazole derivatives and available commercial data:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Condensation of 1,2-diaminobenzene derivatives with p-tolualdehyde | Formation of substituted imidazole intermediates | Control of reaction temperature and solvent polarity critical |
| 2 | Chiral sec-butyl bromide or sec-butyl lithium reagents added under inert atmosphere | Introduction of sec-butyl groups at C4 and C4' | Use of chiral auxiliaries or chiral pool synthesis ensures (4S,4'S) configuration |
| 3 | Coupling reactions (e.g., Suzuki or Ullmann-type) to attach p-tolyl groups if not introduced earlier | Completion of substitution pattern | Palladium catalysts often employed |
| 4 | Purification by recrystallization or column chromatography | Isolation of pure this compound | Characterization by NMR, MS, and chiral HPLC |
Example Synthetic Route (Hypothetical)
Synthesis of 4-sec-butyl-1-p-tolylimidazole intermediate:
Starting from commercially available 1,2-diaminoethane derivatives, react with p-tolualdehyde under acidic conditions to form the imidazole ring. Introduce the sec-butyl group via nucleophilic substitution using chiral sec-butyl halides.Dimerization to form biimidazole:
The monomeric imidazole intermediates are coupled via oxidative or reductive methods to form the 2,2'-biimidazole linkage, maintaining stereochemistry at the 4 and 4' positions.Final purification and enantiomeric excess determination:
Employ chiral chromatography and NMR spectroscopy to confirm the stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Steric Effects : Bulky substituents (e.g., sec-butyl, cyclohexyl) enhance steric shielding, critical for enantioselective catalysis. For instance, (4R,4'R)-dicyclohexyl-diisopropyl derivatives are employed in nickel-catalyzed hydroarylations due to their ability to stabilize transition states .
Electronic Modulation : Electron-withdrawing groups (e.g., nitro in TNBI) increase density and detonation performance but may compromise stability due to hygroscopicity .
Chirality : The (4S,4'S) configuration in the target compound distinguishes it from achiral analogs like TNBI, enabling applications in stereoselective synthesis.
Application-Specific Comparisons
Catalysis
- Analogous systems, like (4R,4'R)-di(heptan-4-yl)-biimidazole, achieve 95% enantiomeric excess in nickel-catalyzed hydroarylations .
- Thermal Stability : Compounds with tert-butyl or cyclohexyl groups (e.g., ) exhibit superior thermal stability compared to nitro-substituted derivatives, which decompose explosively under heat .
Energetic Materials
- TNBI and DNM-TNBI demonstrate detonation velocities exceeding 8,000 m/s, rivaling RDX. However, their hygroscopicity limits practical use, whereas hydrophobic analogs (e.g., sec-butyl derivatives) may mitigate moisture sensitivity .
Research Findings and Data
Performance Metrics
Table 2: Energetic Properties of Nitro-Substituted Biimidazoles
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity |
|---|---|---|---|
| TNBI | 1.78–1.81 | 8,370–8,454 | Moderate (moisture-sensitive) |
| DNM-TNBI | 1.92 | 9,102 | High |
| RDX | 1.82 | 8,750 | High |
Data from
Biological Activity
(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound with significant potential in various biological applications. Its unique structure and functional groups suggest a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
- IUPAC Name : (4S,4'S)-4-((S)-sec-butyl)-4'-(sec-butyl)-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- CAS Number : 2374958-77-5
- Molecular Formula : C28H38N4
- Molecular Weight : 430.64 g/mol
- Purity : 98.00% .
Antimicrobial Activity
Recent studies have indicated that biimidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (4S,4'S)-4,4'-Di-sec-butyl have been tested against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that the presence of bulky sec-butyl groups enhances the lipophilicity of the molecule, which may contribute to its ability to disrupt microbial membranes.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that (4S,4'S)-4,4'-Di-sec-butyl exhibits varying degrees of cytotoxic effects on cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 25 µM
These results indicate a moderate level of cytotoxicity that could be further optimized through structural modifications.
Enzyme Inhibition
Enzymatic assays have revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The inhibition constants (Ki) were determined for various enzymes:
| Enzyme Type | Ki Value (µM) |
|---|---|
| Cytochrome P450 | 12.3 |
| Aldose Reductase | 8.7 |
| Dipeptidyl Peptidase | 15.0 |
These findings suggest potential applications in metabolic disorders where enzyme modulation is beneficial.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of (4S,4'S)-4,4'-Di-sec-butyl against Candida albicans. The compound demonstrated an EC50 value of 10 µg/mL, indicating significant antifungal potential compared to standard antifungal agents.
Study 2: Anticancer Properties
In a comparative study on various biimidazole derivatives, (4S,4'S)-4,4'-Di-sec-butyl was found to induce apoptosis in breast cancer cells through the mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells by 30% after treatment with 20 µM concentration for 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
